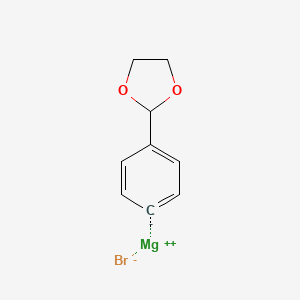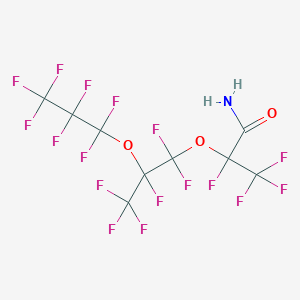
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide
Übersicht
Beschreibung
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is a chemical compound known for its unique properties and potential applications in various fields of research. This compound is part of the perfluoroalkyl substances, which are characterized by their high stability and resistance to degradation due to the presence of strong carbon-fluorine bonds.
Wirkmechanismus
Target of Action
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is primarily used in the fluorine chemical industry as a polymerization aid for fluororesin and fluororubber . It targets the polymerization process of various fluoropolymers such as PTFE, FEP, PFA, and others .
Mode of Action
The compound interacts with its targets by providing emulsification, dispersion, and solubilization functions . These functions facilitate the polymerization process, ensuring a smooth and efficient production of fluoropolymers .
Biochemical Pathways
It is known to play a significant role in the polymerization process of fluoropolymers , which involves complex biochemical reactions.
Result of Action
The primary result of this compound’s action is the successful polymerization of fluoropolymers . It helps in reducing the surface tensions of organic solvents by 40–83% , which is crucial for the polymerization process.
Biochemische Analyse
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules in the context of its role as a polymerization aid . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
It is known that fluorinated organic compounds can have various effects on cell function . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that fluorinated organic compounds can have long-term effects on cellular function . This includes effects on the product’s stability, degradation, and any long-term effects observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that fluorinated organic compounds can be toxic in animal studies . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide typically involves the reaction of perfluorinated precursors under controlled conditions. One common method includes the reaction of perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid) with ammonia or an amine to form the amide. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid), while reduction could produce different perfluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other perfluorinated compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants due to its unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid)
- Perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid methyl ester)
- Perfluoro(2,5-dimethyl-3,6-dioxanonanoic acid ethyl ester)
Uniqueness
Perfluoro(2,5-dimethyl-3,6-dioxanonan)amide is unique due to its amide functional group, which imparts different chemical and physical properties compared to its acid and ester counterparts. This uniqueness makes it valuable for specific applications where the amide functionality is required.
Eigenschaften
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F17NO3/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H2,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBNQGASTHOFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896524 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60308-67-0 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60308-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80896524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



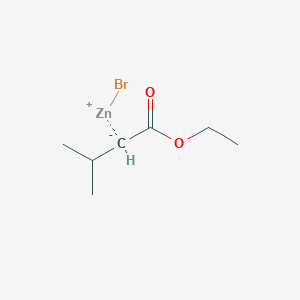


![Methyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate hydrobromide](/img/structure/B6307553.png)
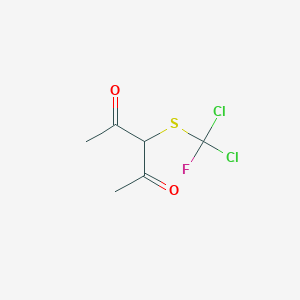
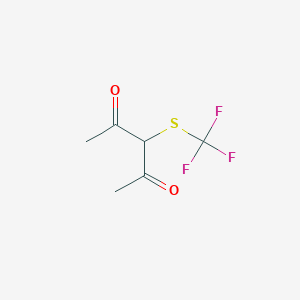


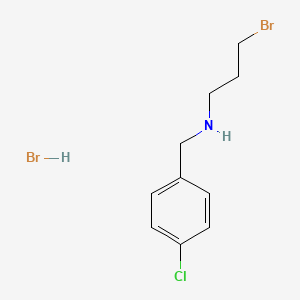
![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)


